1-(2-Methylbutyryl)piperidine
Description
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Structure
3D Structure
Properties
CAS No. |
46034-20-2 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-methyl-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C10H19NO/c1-3-9(2)10(12)11-7-5-4-6-8-11/h9H,3-8H2,1-2H3 |
InChI Key |
DLBXFSLJOBEJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N1CCCCC1 |
Origin of Product |
United States |
Modification of the Acyl Group:the 2 Methylbutyryl Moiety Offers Several Avenues for Modification.
Chain Length and Branching: Altering the length of the alkyl chain or the position of the methyl group can influence lipophilicity and steric interactions with the target protein. SAR studies on similar compounds have shown that even slight changes to these features can significantly impact biological activity. dndi.org
Introduction of Aromatic Rings: Replacing the alkyl group with aromatic or heteroaromatic rings can introduce new binding interactions, such as pi-pi stacking. Studies on N-acyl-4-arylaminopiperidines have shown that these modifications can lead to promising antimicrobial agents. nih.gov
Functional Group Variation: Introducing different functional groups (e.g., hydroxyl, amino, halo) onto the acyl chain can modulate polarity, hydrogen bonding capacity, and metabolic stability.
Modification of the Piperidine Ring:while the Piperidine Ring Often Serves As a Core Scaffold, It Can Also Be Modified.
Substitution: Introducing substituents at positions 2, 3, or 4 of the piperidine (B6355638) ring can alter the molecule's conformation and introduce new interactions. For example, 4-phenylpiperidine scaffolds are common in μ opioid receptor agonists. mdpi.com
Ring Unsaturation: Introducing a double bond into the piperidine ring to form a tetrahydropyridine derivative can change the ring's geometry and may lead to a significant increase in potency, as observed in some antiprotozoal agents. dndi.org
Scaffold Hopping: The piperidine ring could be replaced with other cyclic amines, such as piperazine or morpholine, to explore different spatial arrangements and physicochemical properties. However, such changes can sometimes lead to a loss of activity. dndi.org
Molecular Hybridization:this Principle Involves Combining the N Acylated Piperidine Pharmacophore with Another Known Active Moiety to Create a New Hybrid Molecule with Potentially Synergistic or Enhanced Activity.nih.govfor Instance, Integrating the Piperidine Structure with Fragments Known to Inhibit Specific Enzymes, Like Dihydrofolate Reductase, is a Rational Approach to Developing Novel Inhibitors.nih.govthe Synthesis of Such Novel Analogs Often Involves Multi Step Reaction Sequences, Including Amide Coupling, Knoevenagel Doebner Condensation, and Amination Reactions.nih.govmdpi.com
Metabolic Fate and Preclinical Pharmacokinetic Profiles of 1 2 Methylbutyryl Piperidine in Non Human Biological Systems
Preclinical Pharmacokinetic Assessment in Animal Models (e.g., Rat Model)
Systemic Clearance and Elimination Pathways
Systemic clearance is a key pharmacokinetic parameter that describes the rate at which a drug is removed from the systemic circulation. For N-acylpiperidine derivatives, clearance is expected to be primarily influenced by hepatic metabolism. The piperidine (B6355638) ring itself can undergo several metabolic transformations. Studies on the metabolism of piperidine in rats have shown that hydroxylation is a major metabolic pathway, leading to the formation of 3-hydroxypiperidine and 4-hydroxypiperidine, which are then excreted in the urine.
The elimination of metabolites and any unchanged parent compound is anticipated to occur primarily through the renal and biliary pathways. The physicochemical properties of the metabolites, such as their polarity, will govern the predominant route of excretion. More polar metabolites are typically eliminated via the kidneys in urine, while less polar compounds may be excreted in the bile.
| Compound | Animal Model | Systemic Clearance (mL/min/kg) | Primary Elimination Pathway |
|---|---|---|---|
| Piperidine Amide Analog A | Rat | 25.4 | Hepatic Metabolism |
| N-Acylpiperidine Derivative B | Rat | 15.8 | Renal and Biliary Excretion |
| Substituted Piperidine C | Mouse | 55.2 | Hepatic Metabolism |
This table is for illustrative purposes and presents hypothetical data based on typical values for piperidine derivatives. Specific values for 1-(2-Methylbutyryl)piperidine would require dedicated preclinical studies.
Impact of Molecular Structure on Preclinical Metabolic Stability and Disposition
The molecular structure of this compound is expected to have a significant influence on its metabolic stability and disposition. The two key structural components are the piperidine ring and the N-acyl side chain (2-methylbutyryl group).
The metabolic stability of the piperidine ring can be influenced by the presence of substituents. In some cases, the introduction of a piperidine ring into a molecule has been shown to improve metabolic stability compared to other heterocyclic rings like piperazine. mdpi.com The specific sites of metabolism on the piperidine ring (e.g., hydroxylation) can be hindered or promoted by the nature of the N-substituent.
The 2-methylbutyryl group introduces a branched alkyl chain, which may affect the rate of amide hydrolysis. Steric hindrance around the carbonyl group of the amide could potentially slow down enzymatic cleavage by amidases, thereby increasing the metabolic stability of the compound. Conversely, the alkyl chain itself could be a site for oxidative metabolism, such as hydroxylation or further oxidation, leading to the formation of more polar metabolites. The presence of a chiral center in the 2-methylbutyryl moiety could also lead to stereoselective metabolism, where one enantiomer is metabolized at a different rate than the other.
Considerations for Prodrug Design Based on Metabolic Lability
Should this compound exhibit metabolic lability that limits its desired pharmacokinetic profile (e.g., rapid clearance leading to short duration of action), a prodrug approach could be a viable strategy to address these shortcomings. nih.gov Prodrugs are inactive derivatives of a drug molecule that undergo biotransformation in vivo to release the active parent drug. nih.gov
For a compound like this compound, several prodrug strategies could be considered, depending on the identified metabolic weak spots:
Modification of the Amide Bond: If the amide bond is found to be susceptible to rapid hydrolysis, a prodrug could be designed to protect this linkage. However, given the general stability of amides, this is often less of a concern than for esters. More commonly, the amide itself can be part of a prodrug strategy for a parent amine (piperidine in this case).
Prodrugs of the Piperidine Nitrogen: If piperidine were the active moiety and the acyl group was a promoiety, the focus would be on ensuring efficient cleavage to release piperidine.
Targeting Specific Enzymes or Transporters: A promoiety could be attached to the molecule to facilitate transport across biological membranes or to target specific enzymes for activation. For instance, attaching an amino acid or a peptide could target peptide transporters. nih.gov
Improving Physicochemical Properties: If the parent drug suffers from poor solubility, a prodrug could be designed with a more soluble promoiety to enhance dissolution and absorption. nih.gov For instance, the introduction of a phosphate group can significantly increase aqueous solubility.
Structure Activity Relationship Sar and Computational Studies of 1 2 Methylbutyryl Piperidine and Analogs
Elucidation of Key Structural Features for Biological Activity
The biological activity of N-acylpiperidine compounds is profoundly influenced by specific structural characteristics, including the stereochemistry of side chains, the conformation of the piperidine (B6355638) ring, and the nature of the acyl group.
Chirality plays a fundamental role in the interaction between a small molecule and its biological target. The 2-methylbutyryl moiety of 1-(2-methylbutyryl)piperidine contains a stereocenter at the second carbon position, meaning it can exist as two distinct enantiomers: (S)-1-(2-methylbutyryl)piperidine and (R)-1-(2-methylbutyryl)piperidine.
The three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in biological activity. Typically, one enantiomer (the eutomer) fits more precisely into the chiral binding site of a receptor or enzyme, forming more stable interactions, while the other enantiomer (the distomer) may exhibit lower affinity or even interact with different targets. This difference in interaction is due to the diastereomeric relationship formed between the chiral ligand and the chiral biological macromolecule. Although specific comparative studies on the enantiomers of this compound are not detailed in the available literature, the established principles of medicinal chemistry strongly suggest that the S-configuration would confer a distinct pharmacological profile compared to the R-configuration.
This electronic effect results in a phenomenon known as pseudoallylic strain, which significantly influences the conformational preference of substituents on the piperidine ring, particularly at the 2-position. nih.gov Quantum mechanics calculations have shown that for N-acylpiperidines with a substituent at the C-2 position, the conformer where the substituent is in the axial orientation is strongly favored over the equatorial orientation. nih.gov This preference can be substantial, with the axial conformer being more stable by up to -3.2 kcal/mol. nih.gov This strong preference for the axial position dictates the three-dimensional shape of the molecule, providing a specific exit vector for the substituent to explore and interact with the binding site of a protein. nih.gov Furthermore, studies indicate that the chair conformation of the piperidine ring is energetically more favorable than the twist-boat conformation by approximately 1.5 kcal/mol. nih.gov
Table 1: Conformational Preferences in N-Acylpiperidines
| Conformation Feature | Preferred Orientation/State | Energy Difference (ΔG) | Reference |
|---|---|---|---|
| C-2 Substituent | Axial | up to -3.2 kcal/mol | nih.gov |
| Ring Conformation | Chair | ~1.5 kcal/mol (vs. Twist-Boat) | nih.gov |
The acyl group attached to the piperidine nitrogen is a key structural element that contributes substantially to binding potency. nih.gov SAR studies on related N-acylpiperidine analogs have demonstrated that acylation can lead to a dramatic enhancement of biological activity. For instance, in a series of Farnesoid X receptor (FXR) antagonists, N-acylated piperidine analogs showed more than a 1000-fold increase in antagonist activity compared to their non-acylated counterparts. nih.gov
The acyl moiety influences receptor interaction in several ways:
Size and Bulk: A bulky acyl group can provide a better fit in a large hydrophobic binding pocket, maximizing van der Waals interactions and contributing to higher affinity. nih.gov
Hydrogen Bonding: The carbonyl oxygen of the acyl group can act as a hydrogen bond acceptor, forming a crucial interaction with hydrogen bond donor residues (such as asparagine or glutamine) in the active site of a receptor.
Computational Chemistry Approaches
Computational methods are invaluable for predicting and analyzing the interactions between ligands like this compound and their biological targets. Techniques such as molecular docking and molecular dynamics simulations provide a molecular-level understanding of binding.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves placing the ligand into the active site of the receptor and calculating a score, typically in kcal/mol, that estimates the binding affinity. mdpi.com Lower binding energy scores indicate a higher predicted affinity.
For N-acylpiperidine analogs, docking studies have been used to identify key interactions within the binding pockets of various enzymes and receptors. nih.govmdpi.com These simulations can reveal:
Hydrogen Bonds: Identifying specific amino acid residues that form hydrogen bonds with the ligand, such as the interaction between the carbonyl oxygen of the acyl group and residues like Glu-2230 or Gly-2162. nih.gov
Hydrophobic Interactions: Mapping the hydrophobic contacts between the alkyl portions of the ligand and nonpolar residues in the active site.
Binding Pose: Determining the most stable three-dimensional orientation of the ligand within the active site, which is crucial for understanding the mechanism of action.
Table 2: Illustrative Molecular Docking Results for Representative N-Acylpiperidine Analogs This table presents representative data based on typical findings for analogous compounds to illustrate the outputs of molecular docking simulations.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Analog A | Pancreatic Lipase | -8.24 | SER152, PHE77, HIS263 | mdpi.com |
| Analog B | hACC2 CT Domain | -9.50 | GLU-2230, GLY-2162, LYS-1967 | nih.gov |
| Analog C | Aedes aegypti JHBP | -7.80 | TYR129, TRP53, VAL111 | researchgate.net |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time (e.g., 100 nanoseconds), MD can assess the stability of the docked pose and observe conformational changes in both the ligand and the protein. nih.govmdpi.com
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation time. A stable RMSD value (typically below 2-3 Å) indicates that the complex remains in a stable conformation. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding. mdpi.com
Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds over time, confirming whether the key interactions predicted by docking are maintained throughout the simulation. biorxiv.org
These simulations are crucial for validating the results of molecular docking and providing deeper insights into the dynamic nature of the ligand-receptor interaction. nih.gov
Table 3: Illustrative Analysis from a 100 ns Molecular Dynamics Simulation This table presents representative data to illustrate the typical outputs of an MD simulation analysis.
| Analysis Metric | Result | Interpretation | Reference |
|---|---|---|---|
| Protein RMSD | Average: 1.13 ± 0.04 Å | The protein maintains a stable conformation throughout the simulation. | mdpi.com |
| Ligand RMSD | Average: 0.49 ± 0.05 Å | The ligand remains stably bound in the active site without significant movement. | mdpi.com |
| Key H-Bond Occupancy (Ligand-SER152) | 85.2% | The critical hydrogen bond predicted by docking is stable and maintained. | biorxiv.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-acylated piperidine analogs, QSAR studies are instrumental in predicting the activity of novel derivatives and elucidating the key structural, electronic, and physicochemical properties that govern their pharmacological effects.
QSAR models are developed by correlating molecular descriptors with experimentally determined biological activity. These descriptors can be categorized into several types, including topological, spatial, thermodynamic, and electronic indices. nih.gov For instance, a QSAR analysis performed on piperine analogs, which share the piperidine amide moiety, identified three key descriptors for inhibiting the NorA efflux pump in Staphylococcus aureus: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.gov The resulting model demonstrated a high statistical significance, indicating that an increase in the exposed partial negative surface area enhances inhibitory activity, while the molecular shadow area is inversely proportional to it. nih.gov
In the context of this compound and its analogs, QSAR models could be developed to predict various activities, such as antimicrobial, anti-inflammatory, or central nervous system effects. For example, studies on other piperidine derivatives have successfully used techniques like multiple linear regression (MLR), support vector machines (SVM), and partial least squares (PLS) to build predictive models. researchgate.net These models help in understanding how modifications to the acyl group, such as altering the chain length, branching (as in the 2-methylbutyryl group), or introducing different functional groups, would impact the biological outcome. A study on 1,2,3-triazolopiperidine derivatives utilized multilinear regression analysis to create a QSAR model for predicting IC50 values against the DPP-4 enzyme, highlighting the utility of this approach in drug design. scispace.com
The validation of QSAR models is a critical step, often performed through cross-validation techniques like leave-one-out or by using an external test set of compounds not used in the model's creation. nih.gov A statistically robust QSAR model for N-acylated piperidines would enable the high-throughput virtual screening of novel, un-synthesized analogs, prioritizing those with the highest predicted potency for synthesis and biological testing.
Table 1: Key Molecular Descriptors in QSAR Modeling of Piperidine Analogs
| Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference |
| Thermodynamic | Heat of Formation | Relates to the stability of the molecule and its interaction energy with a target. | nih.gov |
| Topological | Partial Negative Surface Area | Can influence electrostatic interactions with the biological target; increased area may enhance activity. | nih.gov |
| Spatial | Molecular Shadow Area | Describes the molecule's size and shape in a specific orientation; may be inversely proportional to activity due to steric hindrance. | nih.gov |
| Electronic | Atomic Charges (qN, qH) | Govern electrostatic and hydrogen bonding interactions, which are crucial for ligand-receptor binding. | scispace.com |
| Lipophilicity | Log P | Affects membrane permeability and transport to the target site; activity may increase with lipophilicity up to an optimal point. | nih.gov |
In Silico Prediction of Pharmacological Targets and Biological Pathways
In silico target prediction, or target fishing, is a computational strategy to identify potential protein targets for a given small molecule, such as this compound. mdpi.com This approach is vital in the early stages of drug discovery for elucidating a compound's mechanism of action, identifying potential off-target effects, or repurposing existing compounds. mdpi.com Various online tools and platforms, such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), are used to predict the pharmacological profiles of novel compounds based on their chemical structure. clinmedkaz.org
These prediction tools operate on the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar protein targets. mdpi.com For new piperidine derivatives, in silico methods have predicted interactions with a wide array of biological targets, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transport systems. clinmedkaz.orgnih.gov This suggests that N-acylated piperidines could be developed for diverse therapeutic areas, such as oncology and central nervous system disorders. clinmedkaz.org
For this compound, an in silico analysis would involve submitting its 2D structure to a prediction server. The output would typically be a ranked list of the most probable macromolecular targets. For instance, predictions for similar piperidine-containing compounds have shown high scores for targets like kinase inhibitors, GPCR ligands, and various enzymes. nih.govnih.gov Subsequent molecular docking studies can then be performed to model the interaction between this compound and the predicted high-priority targets, providing insights into the binding mode and affinity. nih.gov This combined approach of target prediction and docking helps to formulate testable hypotheses about the compound's biological function, guiding further preclinical research. clinmedkaz.org
Table 2: Examples of Predicted Target Classes for Piperidine Derivatives
| Prediction Tool/Method | Predicted Target Class | Potential Therapeutic Application | Reference |
| SwissTargetPrediction | Enzymes, Receptors, Ion Channels | Cancer, CNS Disorders, Anesthetics | clinmedkaz.org |
| PASS Online | Various Pharmacological Activities | Wide range of medical fields | clinmedkaz.org |
| Molinspiration | Kinase Inhibitors, GPCR Ligands, Enzyme Inhibitors | Anti-inflammatory, Neurological | nih.govnih.gov |
| Molecular Docking | S. aureus FabI | Antibacterial | nih.gov |
Design Principles for the Synthesis of Novel N-Acylated Piperidine Analogs
The design of novel N-acylated piperidine analogs based on the this compound scaffold is guided by structure-activity relationship (SAR) principles, often informed by computational studies. The primary goal is to systematically modify the parent structure to enhance potency, selectivity, and pharmacokinetic properties. Key design strategies include molecular hybridization and scaffold modification.
Future Research Directions and Unexplored Avenues for 1 2 Methylbutyryl Piperidine
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of piperidine (B6355638) derivatives is a cornerstone of medicinal chemistry. nih.gov Future research concerning 1-(2-Methylbutyryl)piperidine should prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic routes. Current methodologies can often be lengthy and may rely on harsh reagents.
Promising future strategies include:
Biocatalysis and Organocatalysis : The use of enzymes or small organic molecules as catalysts offers a greener alternative to traditional metal catalysts. ucd.ie For instance, transaminases can be employed in cascade reactions to generate key chiral intermediates for piperidine synthesis. ucd.ie
One-Pot and Multicomponent Reactions : These approaches improve efficiency by combining multiple synthetic steps into a single procedure, reducing waste and saving time. ajchem-a.com The development of a one-pot synthesis for this compound would be a significant step forward.
Novel Cyclization Strategies : Research into innovative intramolecular cyclization methods, such as gold-catalyzed oxidative amination of alkenes or photochemical approaches, could provide new pathways to the core piperidine structure. mdpi.com A recently developed two-stage process that combines biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to as few as two to five steps. news-medical.net
These advanced methods could not only streamline the production of this compound but also facilitate the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Exploration of Novel Receptor/Enzyme Targets and Mechanistic Pathways
The piperidine moiety is a common feature in compounds targeting the central nervous system (CNS) and other biological systems. nih.govclinmedkaz.org While the specific targets of this compound are not fully elucidated, the broader class of piperidine derivatives exhibits a wide range of pharmacological activities, suggesting numerous potential avenues for investigation.
Future research should focus on screening this compound and its derivatives against a wide array of biological targets. Based on the activities of structurally related compounds, potential targets could include:
Receptors : Sigma receptors, muscarinic M1 receptors, opioid receptors, and dopamine (B1211576) and serotonin (B10506) receptors are all known to bind with various piperidine ligands. nih.govnih.govnih.govnih.gov Studies on compounds like AC-42, an allosteric agonist at the muscarinic M1 receptor, provide a template for investigating the mechanistic pathway of similar piperidine-containing molecules. nih.gov
Enzymes : Piperidine derivatives have been designed as inhibitors for enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various kinases like anaplastic lymphoma kinase (ALK) and Akt1. nih.govresearchgate.netnih.gov Investigating the potential for dual-target inhibition, for example, simultaneously inhibiting AChE and β-amyloid aggregation, could be a fruitful direction for developing therapeutics for neurodegenerative diseases. nih.gov
Ion Channels and Transporters : The ability of piperidine compounds to interact with voltage-gated ion channels and neurotransmitter transporters is another critical area for exploration. clinmedkaz.orgnih.gov
Elucidating these interactions will be crucial for understanding the compound's mechanism of action and identifying its potential therapeutic applications, which could range from antipsychotics to treatments for neurodegenerative disorders or cancer. nih.govnih.gov
Investigation of Interplay with Other Biological Systems in Animal Models
Key areas for in vivo investigation include:
CNS Effects : Given the prevalence of piperidine alkaloids in neurology, animal models for conditions like pain, psychosis, and neurodegenerative diseases would be highly relevant. nih.govnih.gov For example, analogs have been tested for their effects on cocaine-induced hyperlocomotor activity. nih.gov
Anticancer Activity : The antiproliferative effects of some piperidine derivatives against human cancer cell lines warrant in vivo studies using tumor xenograft models to assess their efficacy. nih.govtandfonline.com
Metabolic and Cardiovascular Effects : The broad biological activity of piperidines suggests potential interactions with other systems. clinmedkaz.orgmdpi.com Investigating effects on blood glucose levels, cardiovascular function, and other physiological parameters will be essential for a complete biological profile. mdpi.com
These studies are critical for identifying not only the therapeutic potential but also for building a comprehensive understanding of the compound's systemic effects.
Refinement of Computational Models for Predictive Drug Design
Computational chemistry offers powerful tools for accelerating drug discovery. For this compound, in silico methods can guide the synthesis and testing of new analogs with improved potency and selectivity.
Future computational research should include:
Quantitative Structure-Activity Relationship (QSAR) : Developing QSAR models for a series of this compound analogs can identify the key structural features that govern their biological activity. nih.govresearchgate.net These models correlate molecular descriptors with activity, enabling the prediction of potency for newly designed compounds. tandfonline.comresearchgate.net
Molecular Docking and Dynamics : These techniques can predict how the compound binds to specific receptor or enzyme targets at the atomic level. researchgate.netnih.govmdpi.com Docking studies can help prioritize which analogs to synthesize, while molecular dynamics simulations can reveal the stability of the ligand-protein complex over time. nih.govnih.gov
Fragment-Based and Structure-Based Drug Design : By identifying the key pharmacophores, new molecules can be designed and optimized. researchgate.netnih.gov For instance, computational studies on piperidine derivatives have led to the design of new potent candidates for further investigation based on their predicted interactions with targets like the Akt1 kinase. nih.gov
The table below illustrates the application of various computational models in the study of piperidine derivatives, which could be adapted for this compound.
Application of Omics Technologies to Elucidate Comprehensive Biological Effects
To gain a holistic understanding of the biological effects of this compound, modern "omics" technologies should be employed. These high-throughput methods can provide a global view of cellular responses to the compound, moving beyond single-target analysis. frontiersin.orgvt.edu
Future research directions using omics include:
Metabolomics : Untargeted LC-MS/MS analysis can identify changes in the metabolic profile of cells or organisms exposed to the compound. This can reveal which biochemical pathways are affected and help uncover the compound's mechanism of action. nih.govresearchgate.net Studies on plants from the Piper genus have already used this approach to uncover a wide diversity of alkaloids. researchgate.net
Transcriptomics (RNA-seq) : This technology measures changes in gene expression, providing insights into the cellular processes that are up- or down-regulated by the compound. This can help identify potential targets and downstream signaling pathways. frontiersin.org
Proteomics : By analyzing changes in the levels and post-translational modifications of proteins, proteomics can provide a direct picture of the compound's functional impact on the cell. vt.edu
Integrating data from these different omics platforms can build a comprehensive systems-level understanding of the biological activity of this compound, potentially revealing novel mechanisms and therapeutic opportunities that would be missed by traditional approaches.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Methylbutyryl)piperidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves acylation of piperidine with 2-methylbutyryl chloride under basic conditions. Key steps include:
- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize side reactions .
- Base Optimization : Triethylamine or NaOH (aqueous or solid phase) is critical for neutralizing HCl byproducts .
- Temperature Control : Reactions performed at 0–5°C reduce undesired polymerization or hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy :
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and piperidine ring vibrations .
- NMR : H NMR resolves methyl groups (δ 0.8–1.2 ppm) and piperidine protons (δ 1.4–3.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode identifies molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For solid-state structure determination, though limited by crystallinity challenges in acylated piperidines .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition :
- Cholinesterase Activity : Use Ellman’s assay with acetylthiocholine iodide to test AChE/BuChE inhibition, referencing Donepezil analogs .
- Anticancer Screening :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine or opioid receptors) due to structural similarity to active piperidine derivatives .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like Hsp70 or ALK kinases .
- QSAR Analysis : Correlate substituent effects (e.g., methyl group position) with bioactivity using Gaussian-based DFT calculations .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
Q. What strategies resolve contradictions in enzymatic inhibition data for piperidine derivatives like this compound?
- Methodological Answer :
- Orthogonal Assays : Combine Ellman’s assay with fluorometric methods (e.g., resorufin-based) to confirm cholinesterase inhibition .
- Structural Analysis : Perform X-ray crystallography or Cryo-EM of enzyme-ligand complexes to identify binding ambiguities .
- Kinetic Profiling : Determine values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. How can researchers optimize this compound for blood-brain barrier (BBB) penetration in neurodegenerative disease studies?
- Methodological Answer :
- Lipophilicity Tuning : Adjust logP to 2–3 via substituent modification (e.g., halogenation) while maintaining topological polar surface area <90 Ų .
- P-gp Efflux Assays : Use Caco-2 or MDCK-MDR1 cells to assess P-glycoprotein interaction .
- In Vivo Imaging : Track BBB permeability via PET/SPECT with radiolabeled analogs (e.g., C or F isotopes) .
Q. What experimental approaches validate the role of this compound in overcoming chemoresistance in cancer models?
- Methodological Answer :
- Gene Expression Profiling : RNA-seq or qPCR to monitor Hsp70, IKKβ, or ROS1 pathways in resistant vs. sensitive cell lines .
- Combination Therapy : Test synergy with cisplatin or paclitaxel using Chou-Talalay analysis (Combination Index <1 indicates synergism) .
- Xenograft Models : Evaluate tumor regression in BALB/c nude mice with patient-derived xenografts (PDX) .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation risks (LD₅₀ data suggests Category 4 acute toxicity) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Q. How can researchers address solubility challenges in biological assays for this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
